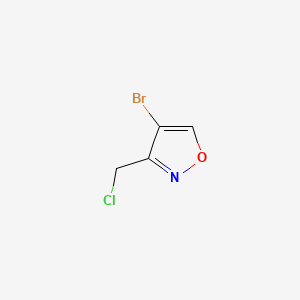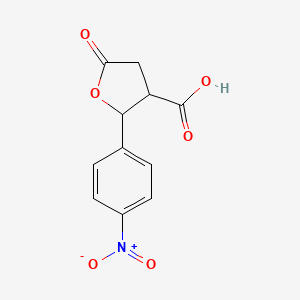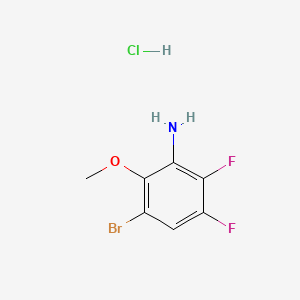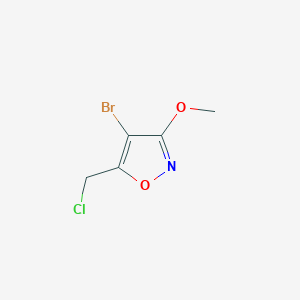
Ethyl 3-methyl-2-methylidenepentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-2-methylidenepentanoate is an organic compound with a branched structure It is an ester, which means it is derived from an acid (in this case, a carboxylic acid) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylidenepentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functionalized compounds.
科学的研究の応用
Ethyl 3-methyl-2-methylidenepentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-methyl-2-methylidenepentanoate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Ethyl 3-methyl-2-methylidenepentanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a similar functional group but a different structure.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Propyl 3-methyl-2-methylidenepentanoate: Another related ester with a propyl group.
The uniqueness of this compound lies in its specific branching and functional groups, which confer distinct chemical and physical properties.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
ethyl 3-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h7H,4-6H2,1-3H3 |
InChIキー |
QGAJWFKMFJHXSA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



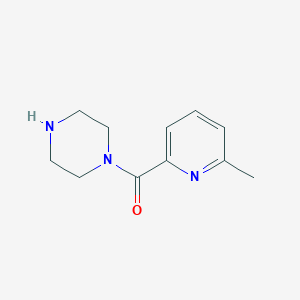
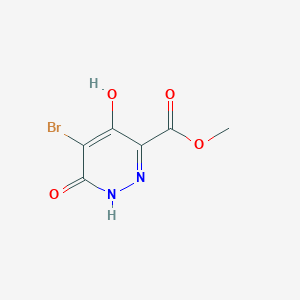
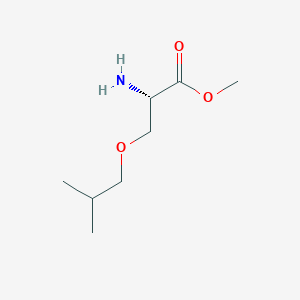
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
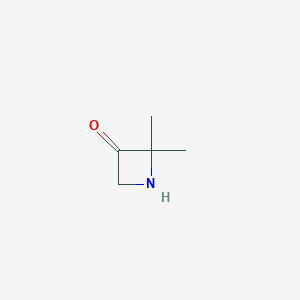
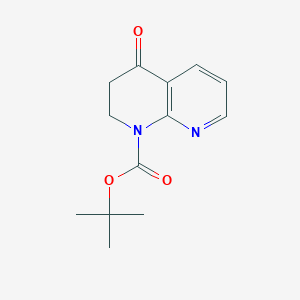
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

